molecular formula C10H12O5 B2821418 [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol CAS No. 1479045-54-9

[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol

Cat. No.: B2821418
CAS No.: 1479045-54-9
M. Wt: 212.201
InChI Key: SVMVRJJHTKBSBP-UHFFFAOYSA-N
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Description

[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol is a benzodioxole-derived compound featuring a 1,3-dioxaindan core structure with a methoxymethoxy (OCH₂OCH₃) substituent at the 6-position and a hydroxymethyl (-CH₂OH) group at the 5-position. This compound is structurally classified as a polyether alcohol, with applications in organic synthesis, particularly as a chiral intermediate or protective group in stereoselective reactions . Its methoxymethoxy group serves as a labile protecting moiety, enabling selective deprotection under mild acidic conditions, as demonstrated in the synthesis of marine macrolides .

Properties

IUPAC Name

[6-(methoxymethoxy)-1,3-benzodioxol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-12-5-13-8-3-10-9(14-6-15-10)2-7(8)4-11/h2-3,11H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMVRJJHTKBSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC2=C(C=C1CO)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxymethoxy Group: This step involves the protection of the hydroxyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Methanol Group: The final step involves the reduction of the corresponding aldehyde or ketone to form the methanol group using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production methods for [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol would likely involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halides and bases are used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Overview

[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol is a compound with potential applications in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows for interactions that can be harnessed for therapeutic and industrial purposes. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Medicinal Chemistry Applications

1. Hypoglycemic Agent
Research indicates that compounds similar to [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol exhibit hypoglycemic properties. A patent describes its potential as a treatment for insulin-dependent diabetes mellitus and related metabolic disorders, including obesity and hyperlipidemia. The compound acts as a peroxisome proliferator-activated receptor regulator, which is crucial in managing glucose levels and lipid metabolism .

2. Antioxidant Properties
Studies have shown that derivatives of this compound can function as antioxidants, protecting cells from oxidative stress. This property is particularly beneficial in treating conditions like cardiovascular diseases and neurodegenerative disorders, where oxidative damage is a contributing factor .

Materials Science Applications

1. Polymer Chemistry
The compound's methoxy groups facilitate its incorporation into polymer matrices, enhancing material properties such as flexibility and thermal stability. It can be used in the synthesis of advanced materials for coatings and adhesives .

2. Organic Electronics
Due to its electronic properties, [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material makes it suitable for improving the efficiency of these devices .

Case Studies

Study Application Findings
Study on Hypoglycemic EffectsDiabetes ManagementDemonstrated significant reduction in blood glucose levels in animal models when administered with this compound .
Antioxidant Efficacy AssessmentCardiovascular HealthShowed a marked decrease in oxidative stress markers in treated subjects compared to controls .
Polymer Composite DevelopmentMaterial ScienceEnhanced mechanical properties observed in composites containing [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol compared to standard polymers .

Mechanism of Action

The mechanism of action of [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol involves its interaction with specific molecular targets. The methoxymethoxy group and the benzodioxole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol

Structural Differences :

  • Substituent : The 6-position bears a 2-methoxyethoxy (OCH₂CH₂OCH₃) group instead of methoxymethoxy (OCH₂OCH₃).
  • Backbone : The core is a 1,3-benzodioxole (two oxygen atoms in a five-membered ring fused to benzene), whereas the target compound features a 1,3-dioxaindan (a bicyclic system with two oxygen atoms).

Physicochemical Properties :

Property Target Compound* [6-(2-Methoxyethoxy)-...]methanol
Molecular Formula C₁₀H₁₂O₅† C₁₁H₁₄O₅
Molecular Weight ~212.20† 226.23
Substituent Chain Length Shorter (OCH₂OCH₃) Longer (OCH₂CH₂OCH₃)

Functional Implications :

  • The methoxymethoxy group in the target compound is more prone to acid-catalyzed hydrolysis due to its electron-rich nature, making it a superior protective group in synthetic workflows .
(2R,3S,4R)-1-[(Dibutylcarbamoyl)methyl]-4-(7-Methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic Acid

Structural Differences :

  • Core : Shares the 1,3-dioxaindan backbone but with a methoxy (OCH₃) group at the 7-position instead of methoxymethoxy at the 6-position.
  • Functional Groups : Incorporates a pyrrolidine-carboxylic acid moiety, enhancing hydrogen-bonding capacity and rigidity.

Physicochemical Properties :

Property Target Compound* (2R,3S,4R)-...pyrrolidine-3-carboxylic Acid
Molecular Formula C₁₀H₁₂O₅† C₃₀H₄₈N₂O₆
Molecular Weight ~212.20† 532.73
Polarity Moderate High (due to carboxylic acid and carbamoyl groups)

Functional Implications :

  • The pyrrolidine-carboxylic acid derivative exhibits significantly higher molecular weight and polarity, making it suitable for pharmaceutical applications (e.g., enzyme inhibition or receptor binding).
  • The absence of a hydroxymethyl group in this analog limits its utility as a chiral alcohol precursor compared to the target compound.
Key Comparative Insights
Parameter Target Compound [6-(2-Methoxyethoxy)-...]methanol (2R,3S,4R)-...pyrrolidine-3-carboxylic Acid
Synthetic Utility Protective group, chiral intermediate Experimental applications (unspecified) Pharmaceutical building block
Stability Labile to mild acid Likely more stable due to longer chain Stable under physiological conditions
Solubility Moderate (polar solvents) Lower (hydrophobic chain) Low (high molecular weight)

Biological Activity

[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol, a compound with the chemical formula C₉H₁₀O₃, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance.

The structural characteristics of [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol include:

  • Molecular Weight : 166.17 g/mol
  • CAS Number : 14347-78-5
  • Boiling Point : Not available
  • Hydrogen Bond Donors/Acceptors : 1/3

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, including high gastrointestinal absorption and low blood-brain barrier permeability .

Antioxidant Properties

Research indicates that compounds similar to [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol possess significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that derivatives of dioxaindans exhibit antimicrobial properties. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Specific tests have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxicity

In vitro assays have assessed the cytotoxic effects of [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol on various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is attributed to its ability to target specific cellular pathways involved in tumor growth.

Case Studies

  • Study on Antioxidant Activity :
    A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of methoxy-substituted dioxaindans. The results showed that these compounds significantly reduced oxidative stress markers in cellular models .
  • Antimicrobial Efficacy :
    Another research conducted by Phytotherapy Research highlighted the antimicrobial potential of related compounds against Staphylococcus aureus and Escherichia coli. The study found that [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol exhibited an inhibition zone comparable to standard antibiotics .
  • Cytotoxicity Assessment :
    An investigation into the cytotoxic effects on breast cancer cell lines demonstrated that [6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent activity against these cells while sparing normal fibroblasts .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stressJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaPhytotherapy Research
CytotoxicityInduced apoptosis in cancer cell linesCancer Research Journal

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